DCN1–UBE2M Biochemical Inhibition Potency: Class-Level Inference from Patent-Anchored Binding Data
CAS 2034259-17-9 is disclosed as Example A29 in US Patent 11,116,757 B2, assigned to St. Jude Children's Research Hospital and Memorial Sloan Kettering Cancer Center, and is annotated in BindingDB (BDBM50525343; CHEMBL4440896) with a DCN1 TR-FRET biochemical IC50 of 58–60 nM [1]. This places the compound in the same potency tier as the well-characterized early lead compound 7 (IC50 = 60 nM in the same TR-FRET assay format) [2], and approximately 8-fold less potent than the optimized oral probe NAcM-OPT (compound 67; IC50 ≈ 7–8 nM in DCN1–UBE2M TR-FRET) [3]. However, CAS 2034259-17-9 is approximately 127-fold more potent than the original HTS hit NAcM-HIT (compound 2; IC50 = 7.6 μM) [2]. Critically, the TR-FRET data for CAS 2034259-17-9 and comparator compounds were generated under substantially similar assay conditions (N-terminal GST-tagged recombinant human DCN1 residues 58–259; biotin-DCN1P at 50 nM; AlexaFluor488-UBE2M), enabling cross-study quantitative comparison [1][2]. NOTE: Direct head-to-head comparison data for this specific compound against the named comparators within a single published experiment are not currently available; the quantitative differentiation presented here represents cross-study comparable evidence anchored to a common patent and assay platform.
| Evidence Dimension | Biochemical inhibition of DCN1–UBE2M protein-protein interaction (TR-FRET assay) |
|---|---|
| Target Compound Data | IC50 = 58–60 nM (CAS 2034259-17-9; BindingDB BDBM50525343) |
| Comparator Or Baseline | Compound 7: IC50 = 60 nM [2]; NAcM-OPT (compound 67): IC50 ≈ 7–8 nM [3]; NAcM-HIT (compound 2): IC50 = 7.6 μM [2] |
| Quantified Difference | Equipotent to compound 7 (∼1×); ~7–8× less potent than NAcM-OPT; ~127× more potent than NAcM-HIT |
| Conditions | TR-FRET assay: 50 nM Biotin-DCN1P (residues 58–259), 20 nM AlexaFluor488-UBE2M peptide, 30 min incubation; recombinant human His- or GST-tagged DCN1 expressed in E. coli BL21(DE3) [1][2] |
Why This Matters
This compound achieves low-nanomolar biochemical potency comparable to the most studied piperidinyl urea DCN1 inhibitor (compound 7), making it a suitable tool for biochemical DCN1 studies, while its distinct 5-fluoropyrimidine/2-methoxyethyl substitution pattern provides a chemically differentiated scaffold for SAR exploration or patent circumvention.
- [1] BindingDB Entry BDBM50525343; CHEMBL4440896. US Patent 11,116,757 B2, Example A29. Affinity Data: IC50 = 58–60 nM against recombinant human DCN1 (TR-FRET). Memorial Sloan Kettering Cancer Center / St. Jude Children's Research Hospital. View Source
- [2] Hammill JT, Scott DC, Min J, et al. Piperidinyl Ureas Chemically Control Defective in Cullin Neddylation 1 (DCN1)-Mediated Cullin Neddylation. J Med Chem. 2018;61(7):2680-2693. Table 1: Compound 2 IC50 = 7.6 μM; Compound 7 IC50 = 0.060 μM. View Source
- [3] Hammill JT, Bhasin D, Scott DC, et al. Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)-Mediated Cullin Neddylation. J Med Chem. 2018;61(7):2694-2706. NAcM-OPT (compound 67) TR-FRET IC50 and cellular activity. View Source
